molecular formula C23H25N5O4 B2497146 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1189921-58-1

2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide

Katalognummer B2497146
CAS-Nummer: 1189921-58-1
Molekulargewicht: 435.484
InChI-Schlüssel: SDJZRTMISREPJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The exploration of pyrazolo[3,4-d]pyrimidine derivatives and similar heterocyclic compounds has attracted considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are known for their roles in cancer research, antimicrobial activity, and as inhibitors of various enzymes.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and related compounds often involves multi-step reactions, including condensation, cyclization, and functionalization steps. For example, Al-Sanea et al. (2020) describe the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives using methyl 3-methoxy-5-methylbenzoate as a key intermediate, showcasing the complexity and versatility of synthetic routes in this chemical class (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic methods. For instance, the study on the crystal structure of a related compound by Hu Jingqian et al. (2016) provides insights into the molecular arrangement, hydrogen bonding, and weak interactions that influence the stability and reactivity of these molecules (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives participate in various chemical reactions, including substitutions, additions, and cyclization reactions, which are pivotal for modifying their biological activity and physical properties. Research by Rahmouni et al. (2014) on the synthesis of isoxazolines and isoxazoles of N-substituted derivatives through [3+2] cycloaddition highlights the chemical versatility of these compounds (Rahmouni et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrazolopyrimidine derivatives have been explored for their anticancer properties. A study by Al-Sanea et al. (2020) focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested against 60 cancer cell lines, with one compound showing significant cancer cell growth inhibition across several lines, highlighting the potential of pyrazolopyrimidine derivatives as anticancer agents (Al-Sanea et al., 2020).

Antioxidant Activity

In research conducted by Chkirate et al. (2019), novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. This study underscores the potential application of such compounds in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Anti-Inflammatory Properties

Research by Selvam et al. (2012) on thiazolopyrimidine derivatives, which are structurally related to the queried compound, revealed notable anti-inflammatory and antinociceptive activities. This points to their potential use in developing treatments for inflammatory diseases (Selvam et al., 2012).

Antimicrobial Activity

Pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and assessed for their antimicrobial activity, showcasing the potential of pyrazolopyrimidine derivatives in combating microbial infections (Abunada et al., 2008).

Eigenschaften

IUPAC Name

2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-4-28-21-20(16(3)25-28)26(14-19(29)24-12-17-9-7-15(2)8-10-17)23(31)27(22(21)30)13-18-6-5-11-32-18/h5-11H,4,12-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJZRTMISREPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.